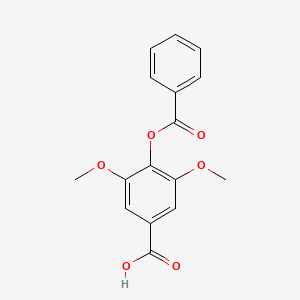
(R)-(+)-Higenamine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Higenamine Hydrobromide is a naturally occurring compound found in several plants, including Aconitum and Nelumbo nucifera. It is known for its pharmacological properties, particularly its role as a β-adrenergic receptor agonist. This compound has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia/reperfusion injury .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Higenamine Hydrobromide typically involves the catalytic action of norcoclaurine synthase, which converts dopamine and 4-hydroxyphenylacetic acid into higenamine. The stereochemistry of the compound is regulated by the enzyme, resulting in the ®-isomer .
Industrial Production Methods
Industrial production of ®-(+)-Higenamine Hydrobromide often involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification is achieved through techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohol derivatives .
科学研究应用
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: It has potential therapeutic applications in treating heart diseases, as well as anti-inflammatory and anti-apoptotic properties
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
作用机制
®-(+)-Higenamine Hydrobromide exerts its effects primarily through the β-adrenergic receptor pathway. It mimics the action of catecholamines, leading to increased heart rate and improved cardiac output. The compound also activates several signaling pathways, including the PI3K/AKT cascade and the LKB1/AMPKα/Sirt1 pathway, which are involved in energy metabolism and cell survival .
相似化合物的比较
Similar Compounds
(S)-Higenamine: Another isomer of higenamine with similar pharmacological properties.
Norcoclaurine: A precursor in the biosynthesis of higenamine.
Catecholamines: Compounds like adrenaline and noradrenaline that share similar β-adrenergic receptor agonist activity
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its specific stereochemistry, which influences its interaction with biological targets. This stereochemistry is crucial for its effectiveness as a β-adrenergic receptor agonist, making it distinct from other similar compounds .
属性
CAS 编号 |
106032-52-4 |
|---|---|
分子式 |
C₁₆H₁₇NO₃·HBr |
分子量 |
271.318091 |
同义词 |
Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





